2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic small molecule characterized by a benzamide scaffold substituted with a fluorine atom at the 2-position. The amide nitrogen is linked to a piperidin-4-yl moiety, where the piperidine nitrogen is further substituted with a 2-methoxyethyl group.
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYLLMZHANEKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzoyl Chloride: The final step involves coupling the fluorinated piperidine intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Researchers use this compound to study its effects on cellular pathways and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic features of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide and its analogues:
Structural and Functional Insights
- Substituent Effects on Physicochemical Properties: The 2-fluoro substituent on the benzamide (common in the target compound and CCG258205 ) enhances metabolic stability by resisting oxidative degradation. The 2-methoxyethyl group on the piperidine nitrogen in the target compound introduces hydrophilicity compared to bulkier aryl substitutions (e.g., 1-(4-aminobenzyl) in 6e ), which may improve aqueous solubility.
Synthetic Efficiency :
Biological Relevance :
- Piperidine-benzamide hybrids are prevalent in kinase inhibitor design (e.g., GRK2 inhibitors in ). The target compound’s methoxyethyl group may reduce off-target interactions compared to bulkier substituents like benzodioxolyl.
- Psychoactive analogues (e.g., Benzoyl fentanyl ) highlight the importance of substituent choice in avoiding unintended biological activity.
Biological Activity
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, a compound with the CAS number 1421468-45-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.
Molecular Formula: CHFNO
Molecular Weight: 294.36 g/mol
Structural Representation:
The compound features a benzamide structure substituted with a fluorine atom and a piperidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 294.36 g/mol |
| CAS Number | 1421468-45-2 |
Pharmacological Profile
Research has indicated that this compound exhibits significant activity as a dopamine receptor ligand, particularly targeting the D2 receptor subtype. This receptor is crucial in various neurological functions and is a primary target for antipsychotic drugs.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and benzamide portions of the molecule can significantly influence its binding affinity and selectivity towards dopamine receptors. For instance, the introduction of different substituents on the benzamide ring can enhance or diminish activity.
Case Studies
-
Dopamine Receptor Binding Affinity
A study evaluated various analogs of piperidine derivatives, including this compound, for their binding affinity at dopamine transporters. The results showed that compounds with fluorine substitutions often exhibited increased selectivity for the D2 receptor compared to their non-fluorinated counterparts . -
In Vivo Efficacy
In animal models, compounds similar to this compound demonstrated significant reductions in hyperactivity, suggesting potential applications in treating disorders like ADHD and schizophrenia. The pharmacokinetic profile indicated good blood-brain barrier penetration, which is critical for central nervous system (CNS) drugs . -
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicated that this compound has a low cytotoxic profile, making it a promising candidate for further development in therapeutic applications without significant adverse effects on normal cells .
The compound primarily acts as a partial agonist at dopamine D2 receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation and psychotic disorders. Additionally, its interaction with serotonin receptors may contribute to its antipsychotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
